molecular formula C11H17NO B13877317 3-(2-Aminoethyl)-2-propylphenol

3-(2-Aminoethyl)-2-propylphenol

Cat. No.: B13877317
M. Wt: 179.26 g/mol
InChI Key: QTODGZFLHZZMII-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-2-propylphenol is a phenolic compound featuring a 2-propyl substituent on the aromatic ring and a 2-aminoethyl side chain at the 3-position. This structure combines hydrophobic (propyl) and hydrophilic (aminoethyl) moieties, making it a versatile candidate for pharmaceutical and biochemical applications.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

3-(2-aminoethyl)-2-propylphenol

InChI

InChI=1S/C11H17NO/c1-2-4-10-9(7-8-12)5-3-6-11(10)13/h3,5-6,13H,2,4,7-8,12H2,1H3

InChI Key

QTODGZFLHZZMII-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC=C1O)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-2-propylphenol can be achieved through several synthetic routes. One common method involves the alkylation of 2-propylphenol with 2-bromoethylamine under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 2-propylphenol and 2-bromoethylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Procedure: The mixture is heated to reflux, allowing the nucleophilic substitution reaction to occur, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-2-propylphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones under oxidative conditions.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Secondary amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

3-(2-Aminoethyl)-2-propylphenol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-2-propylphenol involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the phenolic group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

2-Propylphenol Derivatives

  • 2-Propylphenol (): Lacks the 3-aminoethyl group.

Aminoethyl-Substituted Indoles

  • 6-Chlorotryptamine and 5-Methoxytryptamine (): These indole derivatives share the 3-(2-aminoethyl) motif but replace the phenolic ring with an indole system. The indole core enhances π-π stacking in receptor binding, often leading to neuroactive properties (e.g., serotonin analogs), whereas the phenolic structure may favor antioxidant or kinase-inhibitory roles .

Functional Group Modifications

Thiazolidinedione Derivatives

  • 3-(2-Aminoethyl)-5-(3-phenylpropylidene)-thiazolidine-2,4-dione (): Features a thiazolidinedione core instead of phenol. This compound inhibits the Raf/MEK/ERK and PI3K/Akt pathways, demonstrating anticancer activity. The aminoethyl group here facilitates cellular uptake, a property likely shared with 3-(2-aminoethyl)-2-propylphenol .

Macrocyclic Amines

  • N-(2-Aminoethyl)propane-1,3-diamine-substituted cyclam (): The aminoethyl group is integrated into a macrocyclic structure, enabling anti-HIV activity via metal ion chelation. In contrast, the phenolic ring in this compound may limit such applications but enhance radical-scavenging capacity .

Positional Isomers

  • 2-(3-Aminoprop-1-en-1-yl)-6-ethylphenol (): The amino group is attached via a propenyl linker at the 2-position, and the ethyl group is at the 6-position. This isomer’s extended conjugation may alter electronic properties, affecting solubility and binding affinity compared to the target compound’s 3-aminoethyl and 2-propyl arrangement .

Table 1: Key Properties of this compound and Analogs

Compound Molecular Weight Key Substituents Notable Activity Reference
This compound ~193.27* 2-propyl, 3-aminoethyl Hypothesized kinase inhibition N/A
2-Propylphenol 150.22 2-propyl Low enzymatic degradation
6-Chlorotryptamine 210.69 3-aminoethyl, 6-Cl (indole) Serotonin receptor modulation
3-(2-Aminoethyl)-5-(3-phenylpropylidene)-thiazolidinedione ~373.43* Thiazolidinedione core Anticancer (Raf/MEK/ERK inhibition)
2-(3-Aminoprop-1-en-1-yl)-6-ethylphenol ~207.29* 6-ethyl, 2-aminopropenyl Pharmaceutical intermediate

*Calculated based on structural formulas.

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